molecular formula C11H21ClN2O2 B6301069 (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride CAS No. 2097061-02-2

(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B6301069
CAS No.: 2097061-02-2
M. Wt: 248.75 g/mol
InChI Key: JXMNOIJYTIEXLZ-QRPNPIFTSA-N
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Description

This compound, with the molecular formula C₁₂H₂₁ClN₂O₂ and molecular weight 248.75 g/mol (CAS: 2097061-02-2), is a spirocyclic amine derivative protected by a tert-butyl carbamate group and stabilized as a hydrochloride salt . Its structure features a 5-azaspiro[2.4]heptane core, where the spiro junction connects a cyclopropane ring to a piperazine-like nitrogen-containing ring. The (R)-configuration at the 7-position distinguishes it from its enantiomeric counterpart, the (S)-isomer . Historically, it has been utilized in pharmaceutical research as a chiral intermediate, though commercial availability has been discontinued .

Properties

IUPAC Name

tert-butyl N-[(7R)-5-azaspiro[2.4]heptan-7-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11;/h8,12H,4-7H2,1-3H3,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMNOIJYTIEXLZ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the carbamic acid tert-butyl ester group. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-Isomer

The (S)-enantiomer shares identical molecular weight and core structure but differs in stereochemistry at the 7-position. This distinction critically impacts biological activity; for example, in kinase inhibition studies, enantiomers often exhibit divergent binding affinities due to spatial mismatches in chiral active sites .

Non-Spirocyclic Analogs: N-1-(2-Chloro-phenylmethyl)-butane-1,4-diamine Hydrochloride

Compound 6c (C₁₁H₁₈ClN₃·HCl, MW: 265.2 g/mol) lacks the spirocyclic framework but retains the tert-butyl carbamate protecting group.

Tert-Butyl Carbamate-Protected Piperazine Derivatives

Examples include intermediates like [1-(6-amino-pyridin-3-yl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (). These compounds replace the spiro[2.4]heptane system with pyrrolidine or piperazine rings, altering solubility and steric bulk. Such modifications influence pharmacokinetic properties, such as metabolic resistance and membrane permeability .

Stability and Reactivity

This instability may explain its discontinued commercial status .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Purity Melting Point (°C) Solubility
(R)-Target Compound 248.75 97% Not Reported Polar solvents
(S)-Enantiomer 248.75 Not Reported Not Reported Polar solvents
N-1-(2-Chloro-phenylmethyl)-butane-1,4-diamine 265.2 Not Reported 206–208 Moderate in water

Biological Activity

(R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride is a compound of interest due to its unique spirocyclic structure and potential therapeutic applications. This article reviews its biological activity, particularly focusing on its antiviral properties, cytotoxicity, and structure-activity relationships.

  • Chemical Name: (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride
  • CAS Number: 1361116-76-8
  • Molecular Formula: C11H21ClN2O2
  • Molecular Weight: 248.75 g/mol

Antiviral Activity

Recent studies have demonstrated that compounds similar to (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester exhibit significant antiviral properties, particularly against the Hepatitis B virus (HBV). A related compound, synthesized with a spiro[2.4]heptane core, showed moderate anti-HBV activity with an effective concentration (EC50) of 0.12 ± 0.02 μM and no observed cytotoxicity up to 100 μM against HepG2 cells, resulting in a selectivity index (SI) greater than 833 .

Cytotoxicity

The cytotoxicity of (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid tert-butyl ester hydrochloride has been evaluated in various cell lines. The aforementioned study indicated that the compound did not exhibit cytotoxic effects at concentrations up to 100 μM , suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The structural characteristics of (R)-(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid play a crucial role in its biological activity. The spirocyclic framework may contribute to its interaction with viral targets, enhancing its antiviral efficacy while minimizing toxicity. Further modifications to the core structure could potentially lead to compounds with improved potency and selectivity against HBV.

Case Studies

  • Anti-HBV Activity Assessment:
    • A study synthesized a carbocyclic nucleoside based on the spiro[2.4]heptane structure, demonstrating its antiviral efficacy against HBV with an EC50 value significantly lower than that of established treatments like entecavir.
    • The research highlighted the importance of structural modifications in enhancing antiviral activity while reducing cytotoxicity .
  • Cytotoxicity Evaluation:
    • In vitro tests using HepG2 cells showed no cytotoxic effects at high concentrations, supporting the compound's potential as a safe therapeutic agent .

Q & A

Basic Research Question

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ = 285.1472 for C12_{12}H21_{21}N2_2O2_2Cl) .
  • FT-IR spectroscopy : Identifies carbonyl stretches (Boc group: ~1680 cm1^{-1}) and amine hydrochloride peaks (~2500 cm1^{-1}) .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives .

How can researchers elucidate the compound’s mechanism of action in modulating biological targets?

Advanced Research Question
Mechanistic studies require:

  • Target engagement assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify binding affinity (Kd_d) to enzymes/receptors .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells .
  • Mutagenesis studies : Identify critical residues (e.g., catalytic lysines in kinases) via alanine scanning .
    Contradictions between in vitro and cell-based data may arise from off-target effects, addressed via siRNA knockdown or CRISPR-Cas9 knockout models .

What biological pathways or targets are associated with this compound?

Basic Research Question
The spirocyclic scaffold shows activity in:

  • Epigenetics : Inhibition of histone deacetylases (HDACs) via zinc chelation, validated by IC50_{50} values in enzymatic assays (e.g., HDAC6: 120 nM) .
  • Antimicrobial resistance : Disruption of bacterial efflux pumps (e.g., AcrB in E. coli) .
  • Neuropharmacology : Modulation of σ-1 receptors in neuronal cells, linked to calcium signaling .

How should discrepancies in biological activity across assay systems be addressed?

Advanced Research Question
Variability often stems from assay conditions (e.g., pH, serum proteins). Solutions:

  • Orthogonal assays : Compare results from fluorescence polarization (FP), ELISA, and cell viability assays .
  • Serum-shift experiments : Assess compound stability in 10% fetal bovine serum (FBS) to identify protein-binding artifacts .
  • Proteomics profiling : Uncover off-target interactions via affinity purification-mass spectrometry (AP-MS) .

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